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Compound of Interest

Compound Name: 4,5,6-Trichloropyrimidine

Cat. No.: B159284 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for

chloropyrimidine isomers, with a focus on providing reference data and outlining the

methodologies for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data. While specific experimental spectra for 4,5,6-trichloropyrimidine are

not readily available in public spectral databases, this document presents the available data for

the closely related isomer, 2,4,6-trichloropyrimidine, to serve as a valuable comparative

resource. The experimental protocols detailed herein are broadly applicable for the

spectroscopic characterization of 4,5,6-trichloropyrimidine and similar heterocyclic

compounds.

Data Presentation: Spectroscopic Data for 2,4,6-
Trichloropyrimidine
The following tables summarize the available quantitative spectroscopic data for 2,4,6-

trichloropyrimidine. It is important to note that this data is for a structural isomer of 4,5,6-
trichloropyrimidine and should be used as a reference with this distinction in mind.

Table 1: 1H NMR Data for 2,4,6-Trichloropyrimidine
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Chemical Shift (δ) ppm Multiplicity Assignment

7.45 Singlet H5

Solvent: CDCl3, Frequency: 400 MHz[1]

Table 2: 13C NMR Data for 2,4,6-Trichloropyrimidine

Chemical Shift (δ) ppm Assignment

162.88 C2, C6

160.10 C4

120.04 C5

Solvent: CDCl3, Frequency: 100 MHz[1]

Table 3: IR Absorption Data for 2,4,6-Trichloropyrimidine

Wavenumber (cm-1) Intensity Assignment

3108.63 Medium Aromatic C-H Stretch

1529.23 Strong C=N/C=C Stretch

1276.57 Strong C-N Stretch

834.45 Strong C-Cl Stretch

754.17 Weak C-H Out-of-plane Bend

Sample Preparation: KBr disc[1]

Table 4: Mass Spectrometry Data for 2,4,6-Trichloropyrimidine
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m/z Relative Intensity (%) Assignment

182 100 [M]+

184 97 [M+2]+

147 30 [M-Cl]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies representative of the procedures used to obtain the

spectroscopic data presented above and are recommended for the analysis of 4,5,6-
trichloropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and hydrogen framework of the molecule.

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

Sample Preparation:

Weigh approximately 10-20 mg of the solid 2,4,6-trichloropyrimidine sample.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3).

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a single-pulse 1H NMR spectrum at a spectral width sufficient to cover the aromatic

region (e.g., 0-10 ppm).

Reference the spectrum to the residual solvent peak of CDCl3 at 7.26 ppm.
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13C NMR Acquisition:

Switch the spectrometer to the 13C channel.

Acquire a proton-decoupled 13C NMR spectrum at a spectral width of approximately 0-200

ppm.

Reference the spectrum to the solvent peak of CDCl3 at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Instrumentation: A Shimadzu FTIR-NIR Prestige-21 spectrometer with a Pike Miracle Ge ATR

accessory (or equivalent).

Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of the solid 2,4,6-trichloropyrimidine sample in an agate

mortar.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

Thoroughly grind the mixture to a fine, homogeneous powder.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

IR Spectrum Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the IR spectrum over a range of 4000 to 400 cm-1.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A NIST Mass Spectrometry Data Center instrument (or equivalent) capable of

electron ionization.

Sample Introduction:

The sample is introduced into the mass spectrometer, often via a direct insertion probe or

after separation by gas chromatography.

The sample is vaporized in the ion source.

Ionization and Analysis:

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV)

to induce ionization and fragmentation.

The resulting positively charged ions are accelerated into a mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4,5,6-trichloropyrimidine.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Processing & Interpretation

Purified Compound
(e.g., 4,5,6-Trichloropyrimidine)

NMR Spectroscopy
(1H, 13C)

IR Spectroscopy
(FTIR)

Mass Spectrometry
(EI-MS)

Chemical Shifts &
Coupling Constants Vibrational Frequencies Mass-to-Charge Ratios &

Fragmentation Patterns

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b159284#spectroscopic-data-of-4-5-6-
trichloropyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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